N-[2-(cyclohex-1-en-1-yl)ethyl]-2-(3-formyl-1H-indol-1-yl)acetamide
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Overview
Description
N-[2-(cyclohex-1-en-1-yl)ethyl]-2-(3-formyl-1H-indol-1-yl)acetamide is a complex organic compound with a unique structure that combines a cyclohexene ring, an indole moiety, and an acetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(cyclohex-1-en-1-yl)ethyl]-2-(3-formyl-1H-indol-1-yl)acetamide typically involves multiple steps, starting from readily available starting materials. One common approach is to first synthesize the intermediate compounds, such as cyclohexene derivatives and indole derivatives, followed by their coupling through amide bond formation.
Synthesis of Cyclohexene Derivative: The cyclohexene derivative can be synthesized through the hydrogenation of benzene or cyclohexane, followed by selective dehydrogenation to form cyclohexene.
Synthesis of Indole Derivative: The indole derivative can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes.
Coupling Reaction: The final step involves the coupling of the cyclohexene derivative with the indole derivative through an amide bond formation, typically using reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as catalysts.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[2-(cyclohex-1-en-1-yl)ethyl]-2-(3-formyl-1H-indol-1-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the formyl group to an alcohol or the cyclohexene ring to a cyclohexane ring.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the indole moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used under various conditions.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, cyclohexane derivatives.
Substitution: Halogenated indoles, substituted acetamides.
Scientific Research Applications
N-[2-(cyclohex-1-en-1-yl)ethyl]-2-(3-formyl-1H-indol-1-yl)acetamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial activities.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules and natural product analogs.
Material Science: The compound is explored for its potential use in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-[2-(cyclohex-1-en-1-yl)ethyl]-2-(3-formyl-1H-indol-1-yl)acetamide involves its interaction with specific molecular targets and pathways. The indole moiety is known to interact with various biological receptors, enzymes, and proteins, modulating their activity. The formyl group can participate in hydrogen bonding and other interactions, enhancing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
N-[2-(1-Cyclohexen-1-yl)ethyl]-4-methoxybenzeneacetamide: Similar structure with a methoxybenzene group instead of the indole moiety.
N-[2-(1H-Indol-3-yl)ethyl]-2-(4-isobutylphenyl)propanamide: Contains an indole moiety but with different substituents.
Uniqueness
N-[2-(cyclohex-1-en-1-yl)ethyl]-2-(3-formyl-1H-indol-1-yl)acetamide is unique due to its combination of a cyclohexene ring, an indole moiety, and a formyl group, which confer distinct chemical reactivity and biological activity. This unique structure allows for diverse applications and interactions that are not observed in similar compounds.
Properties
Molecular Formula |
C19H22N2O2 |
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Molecular Weight |
310.4 g/mol |
IUPAC Name |
N-[2-(cyclohexen-1-yl)ethyl]-2-(3-formylindol-1-yl)acetamide |
InChI |
InChI=1S/C19H22N2O2/c22-14-16-12-21(18-9-5-4-8-17(16)18)13-19(23)20-11-10-15-6-2-1-3-7-15/h4-6,8-9,12,14H,1-3,7,10-11,13H2,(H,20,23) |
InChI Key |
MZJRQHCMAMCPML-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(=CC1)CCNC(=O)CN2C=C(C3=CC=CC=C32)C=O |
Origin of Product |
United States |
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